molecular formula C17H13NO3 B13874817 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide

1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide

Cat. No.: B13874817
M. Wt: 279.29 g/mol
InChI Key: DJWVHMWOWWLJIF-UHFFFAOYSA-N
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Description

1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthols and derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-10-9-11-5-1-2-6-12(11)16(13)20/h1-10,19-20H,(H,18,21)

InChI Key

DJWVHMWOWWLJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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